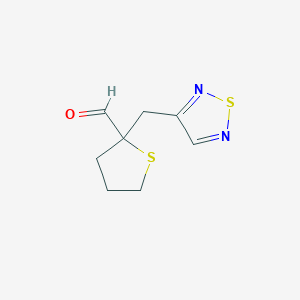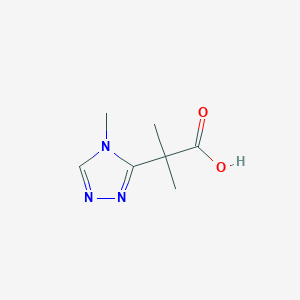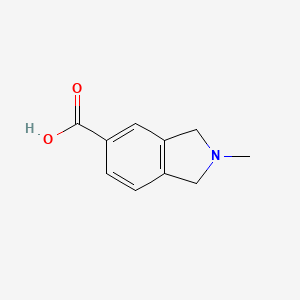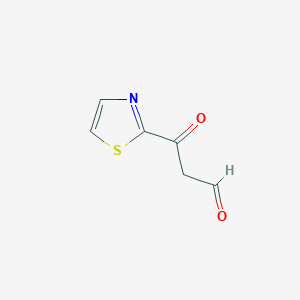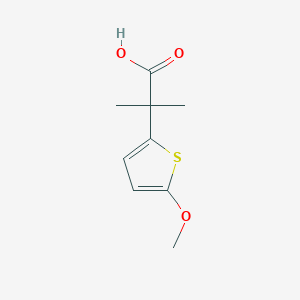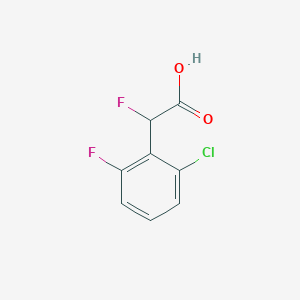![molecular formula C10H11N3OS B13077727 4-[5-Amino-3-(methylsulfanyl)-1H-pyrazol-1-yl]phenol](/img/structure/B13077727.png)
4-[5-Amino-3-(methylsulfanyl)-1H-pyrazol-1-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-Amino-3-(methylsulfanyl)-1H-pyrazol-1-yl]phenol is a chemical compound with the molecular formula C10H11N3OS It is characterized by the presence of a phenol group attached to a pyrazole ring, which is further substituted with an amino group and a methylsulfanyl group
Vorbereitungsmethoden
The synthesis of 4-[5-Amino-3-(methylsulfanyl)-1H-pyrazol-1-yl]phenol can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with 3-(methylsulfanyl)-1H-pyrazole-5-amine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
4-[5-Amino-3-(methylsulfanyl)-1H-pyrazol-1-yl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine.
Wissenschaftliche Forschungsanwendungen
4-[5-Amino-3-(methylsulfanyl)-1H-pyrazol-1-yl]phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[5-Amino-3-(methylsulfanyl)-1H-pyrazol-1-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-[5-Amino-3-(methylsulfanyl)-1H-pyrazol-1-yl]phenol include:
5-amino-3-methylsulfanyl-1H-pyrazole-4-carbonitrile: This compound has a similar pyrazole core but differs in the substituents attached to the ring.
5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile: Another similar compound with variations in the substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H11N3OS |
|---|---|
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
4-(5-amino-3-methylsulfanylpyrazol-1-yl)phenol |
InChI |
InChI=1S/C10H11N3OS/c1-15-10-6-9(11)13(12-10)7-2-4-8(14)5-3-7/h2-6,14H,11H2,1H3 |
InChI-Schlüssel |
GJIYBPHSFYHZKI-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NN(C(=C1)N)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


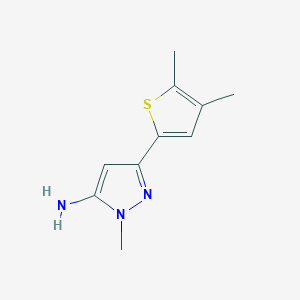
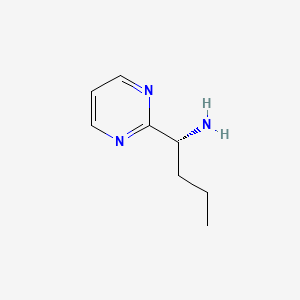
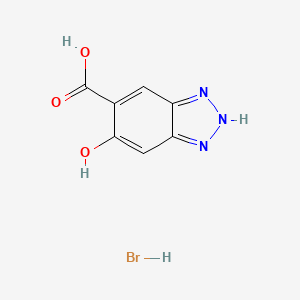
![5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077666.png)
![7-(Ethoxymethylidene)spiro[4.5]decan-6-one](/img/structure/B13077671.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B13077676.png)
